molecular formula C16H20N4O4S2 B2377039 (E)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-(styrylsulfonyl)piperidine CAS No. 1448140-05-3

(E)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-(styrylsulfonyl)piperidine

Cat. No.: B2377039
CAS No.: 1448140-05-3
M. Wt: 396.48
InChI Key: AAIPSLSZVWWZNX-FMIVXFBMSA-N
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Description

(E)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-(styrylsulfonyl)piperidine is a useful research compound. Its molecular formula is C16H20N4O4S2 and its molecular weight is 396.48. The purity is usually 95%.
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Biological Activity

The compound (E)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-(styrylsulfonyl)piperidine is a novel synthetic molecule that incorporates a piperidine core with triazole and styrylsulfonyl groups. This unique structure suggests potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The chemical formula for this compound is C16H18N4O2S3C_{16}H_{18}N_4O_2S_3. Its structure features a piperidine ring substituted with both a triazole and a styrylsulfonyl group, which are known to enhance biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The presence of the triazole moiety is critical for this activity.

Anticancer Activity

Compounds containing styrylsulfonyl groups have been studied for their anticancer properties. For example, related compounds have shown efficacy as mitotic inhibitors in cancer cells . The incorporation of the triazole group may enhance these effects by improving solubility and bioavailability.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Studies on similar structures have shown strong inhibitory effects against urease and acetylcholinesterase . The triazole and sulfonyl functionalities may contribute to binding affinity and selectivity towards these enzymes.

1. Antimicrobial Efficacy

A study synthesized several derivatives of triazoles and evaluated their antibacterial activity. Compounds exhibited IC50 values ranging from 0.63 µM to 6.28 µM against various bacterial strains . The results suggest that modifications in the triazole structure can significantly affect biological activity.

CompoundBacterial StrainIC50 (µM)
7lSalmonella typhi2.14
7mBacillus subtilis0.63
7nOther strains6.28

2. Anticancer Properties

In another study focusing on styrylsulfonyl derivatives, lead compounds showed significant cytotoxicity against cancer cell lines with low toxicity to normal cells . These compounds were effective at inhibiting cell division and inducing apoptosis in cancer cells.

CompoundCell LineEffectiveness
9aA549 (lung cancer)High
18H1299 (lung cancer)Moderate

Mechanistic Insights

Molecular docking studies provide insights into how these compounds interact at the molecular level. For example, docking scores for similar triazole derivatives indicated strong binding affinities to bacterial enzymes, suggesting a robust mechanism of action . The introduction of pharmacophoric groups enhances these interactions, leading to improved biological outcomes.

Properties

IUPAC Name

4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S2/c1-19-13-17-18-16(19)26(23,24)15-7-10-20(11-8-15)25(21,22)12-9-14-5-3-2-4-6-14/h2-6,9,12-13,15H,7-8,10-11H2,1H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIPSLSZVWWZNX-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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